molecular formula C15H27NO10S B123410 Me Adtg-gal CAS No. 145633-28-9

Me Adtg-gal

Cat. No.: B123410
CAS No.: 145633-28-9
M. Wt: 413.4 g/mol
InChI Key: KJOLNSMZEBPAIX-MUHRKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Me Adtg-gal is a complex carbohydrate derivative. This compound is notable for its unique structural features, which include a thioglucopyranosyl group and an acetamido group. These features make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me Adtg-gal typically involves glycosidation reactions. One common method is the halide ion-promoted glycosidation, which uses methanol and disaccharide bromides derived from protected sugar derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosidation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Me Adtg-gal undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the thioglucopyranosyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thioglucopyranosyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.

Major Products

Scientific Research Applications

Me Adtg-gal has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: The compound is studied for its role in cell signaling and interactions, particularly in glycosylation processes.

    Medicine: Research explores its potential as a therapeutic agent, especially in targeting specific cellular pathways.

    Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Me Adtg-gal involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group can participate in hydrogen bonding, while the thioglucopyranosyl group can engage in sulfur-based interactions. These interactions influence the compound’s biological activity and its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me Adtg-gal is unique due to the presence of the thioglucopyranosyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

145633-28-9

Molecular Formula

C15H27NO10S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1

InChI Key

KJOLNSMZEBPAIX-MUHRKBNZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O

Synonyms

Me ADTG-Gal
Me-SGlcNAc-Gal
methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.